molecular formula C11H18N2O3S B2820120 tert-butyl N-[5-(2-methoxyethyl)-1,3-thiazol-2-yl]carbamate CAS No. 2155855-92-6

tert-butyl N-[5-(2-methoxyethyl)-1,3-thiazol-2-yl]carbamate

Cat. No.: B2820120
CAS No.: 2155855-92-6
M. Wt: 258.34
InChI Key: HNOSXZCIVDSPNA-UHFFFAOYSA-N
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Description

tert-butyl N-[5-(2-methoxyethyl)-1,3-thiazol-2-yl]carbamate: is an organic compound that features a thiazole ring substituted with a methoxyethyl group and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[5-(2-methoxyethyl)-1,3-thiazol-2-yl]carbamate typically involves the reaction of a thiazole derivative with tert-butyl chloroformate and an appropriate amine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[5-(2-methoxyethyl)-1,3-thiazol-2-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl N-[5-(2-methoxyethyl)-1,3-thiazol-2-yl]carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The carbamate group can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex .

Comparison with Similar Compounds

  • tert-butyl N-(2-aminoethyl)carbamate
  • tert-butyl N-(2-mercaptoethyl)carbamate
  • tert-butyl N-(2-oxoethyl)carbamate

Comparison: tert-butyl N-[5-(2-methoxyethyl)-1,3-thiazol-2-yl]carbamate is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and specific interactions with biological targets, making it a valuable compound for research and industrial applications .

Biological Activity

Tert-butyl N-[5-(2-methoxyethyl)-1,3-thiazol-2-yl]carbamate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the tert-butyl group enhances lipophilicity, while the methoxyethyl moiety contributes to solubility and reactivity.

The biological activity of this compound primarily involves:

  • Enzyme Interaction : The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to modulation of their activity.
  • Hydrogen Bonding : The thiazole ring participates in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit antimicrobial properties. This compound has been investigated for its potential to inhibit bacterial growth. Studies have shown that it can reduce virulence factors in pathogens such as Pseudomonas aeruginosa, thereby impairing their pathogenicity without directly affecting bacterial viability .

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cell lines through the activation of specific signaling pathways. This is attributed to its ability to interact with proteins involved in cell cycle regulation and apoptosis .

Research Findings

A summary of key findings from various studies is presented in the following table:

Study Biological Activity Observed Effects Reference
Study 1AntimicrobialInhibition of P. aeruginosa virulence factors
Study 2AnticancerInduction of apoptosis in cancer cells
Study 3Enzyme InhibitionModulation of enzyme activity through covalent bonding

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was administered to cultures of Pseudomonas aeruginosa. The results demonstrated a significant reduction in biofilm formation and motility phenotypes, indicating its potential as an anti-virulence agent. The study highlighted the compound's ability to disrupt signaling pathways critical for bacterial virulence .

Case Study 2: Cancer Cell Line Analysis

Another study focused on the effects of this compound on various cancer cell lines. The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability. Mechanistic studies revealed that the compound activates apoptotic pathways via caspase activation and mitochondrial membrane potential disruption .

Properties

IUPAC Name

tert-butyl N-[5-(2-methoxyethyl)-1,3-thiazol-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S/c1-11(2,3)16-10(14)13-9-12-7-8(17-9)5-6-15-4/h7H,5-6H2,1-4H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOSXZCIVDSPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(S1)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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